

Dimethylamine-PEG19: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *Dimethylamine-PEG19*

Cat. No.: *B11932169*

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Introduction: **Dimethylamine-PEG19** is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the known physicochemical properties of **Dimethylamine-PEG19**, outlines relevant experimental protocols for its characterization, and illustrates its mechanism of action within the PROTAC framework.

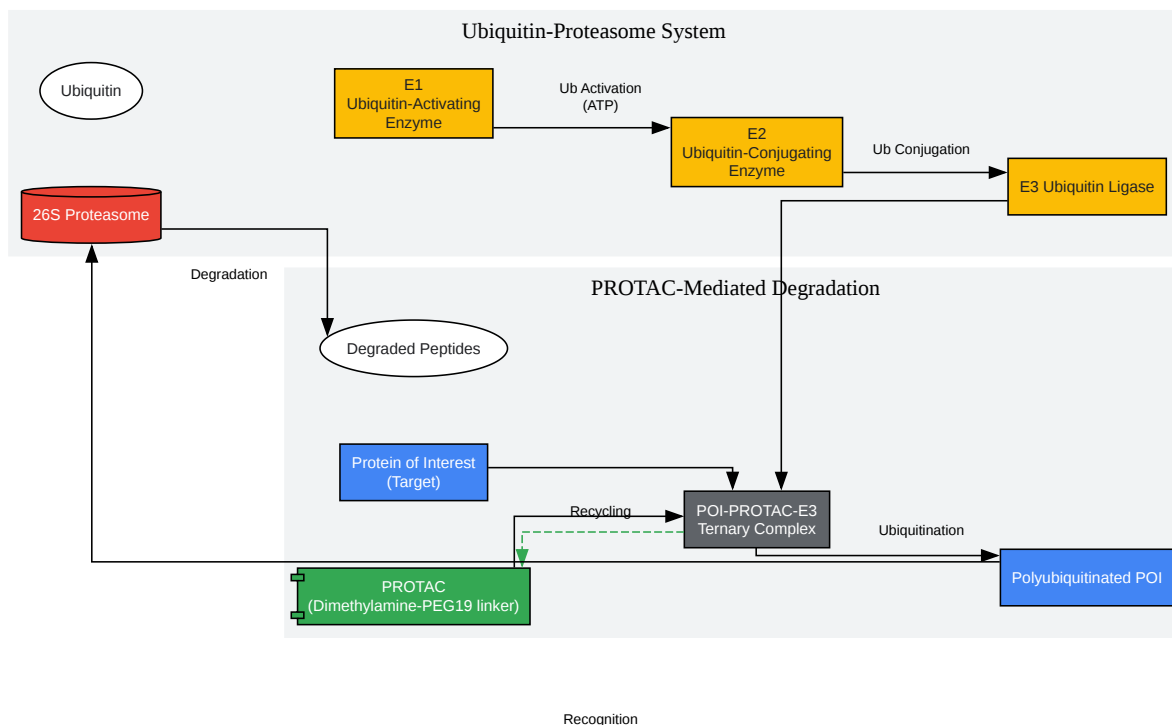
Core Physicochemical Properties

Quantitative data for **Dimethylamine-PEG19** is limited in publicly available resources. The following table summarizes the key known properties.

Property	Value	Source
Molecular Weight	926.13 g/mol	MedChemExpress
Chemical Formula	C42H87NO20	MedChemExpress
Appearance	Not specified; likely a viscous liquid or waxy solid at room temperature	Inferred from properties of similar PEG compounds
Solubility	Expected to be soluble in water and various organic solvents.[1]	Inferred from the hydrophilic nature of the PEG chain and the solubility of dimethylamine. [1]
pKa	The dimethylamine terminus is basic. The pKa of the conjugate acid is expected to be influenced by the PEG chain, but likely in the range of 9-11.	Inferred from the known pKa of dimethylamine and related amino-PEG compounds.[2]

Role in PROTAC-Mediated Protein Degradation

Dimethylamine-PEG19 serves as a flexible linker connecting a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. This trimolecular complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.



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Caption: Mechanism of Action for PROTACs utilizing a linker such as **Dimethylamine-PEG19**.

Experimental Protocols

Detailed experimental protocols for the characterization of **Dimethylamine-PEG19** are not widely published. However, the following sections describe standard methodologies for determining key physicochemical properties of similar PEGylated molecules.

Solubility Determination using PEG Precipitation Assay

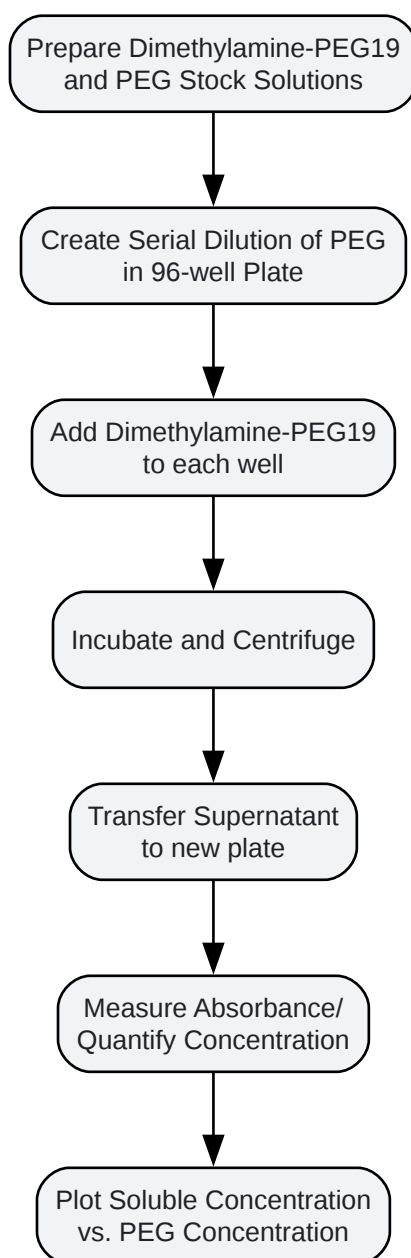
This method provides a relative measure of solubility by inducing precipitation with increasing concentrations of a crowding agent like polyethylene glycol.

Materials:

- **Dimethylamine-PEG19**
- Phosphate-buffered saline (PBS), pH 7.4
- Polyethylene glycol (e.g., PEG 3350) stock solution (e.g., 50% w/v in PBS)
- 96-well microplate (UV-transparent)
- Microplate reader

Procedure:

- Prepare a stock solution of **Dimethylamine-PEG19** in PBS.
- In a 96-well plate, create a serial dilution of the PEG stock solution with PBS.
- Add a fixed concentration of the **Dimethylamine-PEG19** stock solution to each well containing the PEG dilutions.
- Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1 hour) to allow for equilibration and potential precipitation.
- Centrifuge the plate to pellet any precipitate.
- Carefully transfer the supernatant to a new UV-transparent microplate.
- Measure the absorbance of the supernatant at a wavelength appropriate for the molecule (if it has a chromophore) or use a suitable quantification assay to determine the concentration of the remaining soluble **Dimethylamine-PEG19**.
- Plot the concentration of soluble **Dimethylamine-PEG19** against the PEG concentration. The resulting curve can be used to determine a relative solubility index.



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Caption: Workflow for determining relative solubility via PEG precipitation assay.

pKa Determination by Potentiometric Titration

This method determines the pKa of the ionizable dimethylamine group by measuring the pH of a solution as a titrant is added.

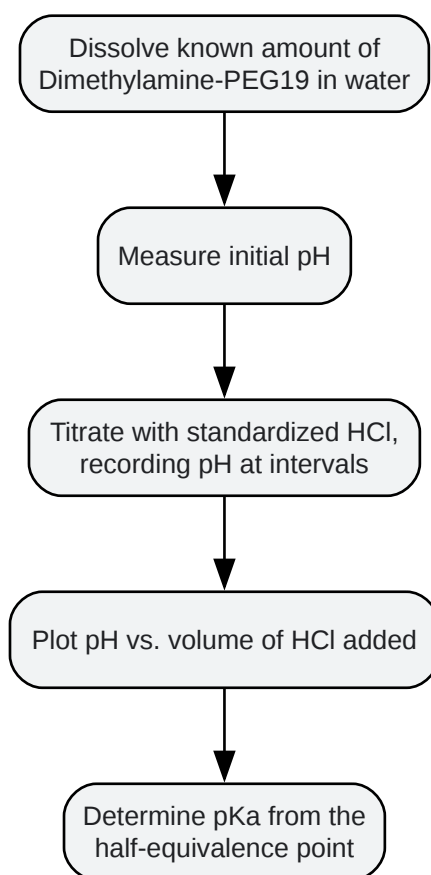
Materials:

- **Dimethylamine-PEG19**

- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Deionized water
- pH meter with a calibrated electrode
- Stir plate and stir bar
- Buret

Procedure:

- Dissolve a known amount of **Dimethylamine-PEG19** in deionized water to create a solution of known concentration.
- Place the solution in a beaker with a stir bar and immerse the pH electrode.
- Record the initial pH of the solution.
- incrementally add the standardized HCl solution from the buret, recording the pH after each addition.
- Continue the titration past the equivalence point.
- Plot the pH of the solution versus the volume of HCl added.
- The pKa can be determined from the titration curve. It is the pH at which half of the dimethylamine groups are protonated (i.e., at the half-equivalence point).



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Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

Dimethylamine-PEG19 is a critical component in the rapidly advancing field of targeted protein degradation. While specific quantitative physicochemical data remains limited, its structural components suggest favorable properties for its role as a PROTAC linker, including likely aqueous solubility and a basic terminal group for conjugation. The experimental protocols outlined provide a framework for the detailed characterization of this and similar molecules, which is essential for the successful development of novel PROTAC-based therapeutics. Further research and publication of detailed characterization data for such linkers will be invaluable to the scientific community.

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References

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- 2. Contrasting pKa of protonated bis(3-aminopropyl)-terminated polyethylene glycol "Jeffamine" and the associated thermodynamic parameters in solution and covalently attached to graphite surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
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